Cas no 2383187-00-4 (Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester)

Technical Introduction: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a tetrahydro substitution pattern and a methyl ester functional group. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl ester moiety enhances solubility and facilitates further derivatization, while the tetrahydro-6-methyl substitution contributes to stereochemical control in downstream reactions. Its well-defined scaffold is advantageous for the development of bioactive molecules, particularly in medicinal chemistry applications targeting selective inhibition or modulation. The compound’s purity and consistent performance underscore its utility in research and industrial settings.
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester structure
2383187-00-4 structure
商品名:Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester
CAS番号:2383187-00-4
MF:C9H13N3O2
メガワット:195.218421697617
CID:5804796
PubChem ID:165935242

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

    • Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester
    • Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
    • methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
    • EN300-6474638
    • 2383187-00-4
    • インチ: 1S/C9H13N3O2/c1-6-5-12-8(4-10-6)7(3-11-12)9(13)14-2/h3,6,10H,4-5H2,1-2H3
    • InChIKey: CBNIEWIJZCEEJL-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(OC)=O)C=NN1CC(C)NC2

計算された属性

  • せいみつぶんしりょう: 195.100776666g/mol
  • どういたいしつりょう: 195.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 353.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 8.10±0.40(Predicted)

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6474638-0.1g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
0.1g
$1939.0 2025-03-15
Enamine
EN300-6474638-5.0g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
5.0g
$6390.0 2025-03-15
Enamine
EN300-6474638-0.5g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
0.5g
$2115.0 2025-03-15
Enamine
EN300-6474638-2.5g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
2.5g
$4319.0 2025-03-15
Enamine
EN300-6474638-0.25g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
0.25g
$2027.0 2025-03-15
Enamine
EN300-6474638-1.0g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
1.0g
$2203.0 2025-03-15
Enamine
EN300-6474638-0.05g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
0.05g
$1851.0 2025-03-15
Enamine
EN300-6474638-10.0g
methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
2383187-00-4 95.0%
10.0g
$9474.0 2025-03-15

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester 関連文献

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl esterに関する追加情報

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester (CAS No. 2383187-00-4): A Comprehensive Overview

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester, identified by its CAS number 2383187-00-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazolopyrazine class, a structurally unique scaffold that has shown promise in various biological and chemical applications. The presence of a tetrahydro ring and a methyl ester group in its molecular structure contributes to its distinct chemical properties and potential biological activities.

The< strong>pyrazolo[1,5-a]pyrazine core is a fused bicyclic system consisting of two pyrazole rings connected at the 1 and 5 positions. This particular arrangement imparts a high degree of structural flexibility and reactivity, making it an attractive candidate for further chemical modifications. The< strong>3-carboxylic acid methyl ester functionality not only influences the compound's solubility and metabolic stability but also provides a site for further derivatization, enabling the synthesis of analogs with tailored properties.

In recent years, there has been a growing interest in< strong>pyrazolopyrazine derivatives due to their diverse pharmacological profiles. Studies have demonstrated that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>tetrahydro-6-methyl substituent in the molecule is particularly noteworthy, as it can modulate the electronic distribution and influence the compound's interaction with biological targets.

One of the most compelling aspects of< strong>Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced toxicity. For instance, modifications to the< strong>methyl ester group have been explored to improve bioavailability and metabolic stability. Additionally, the tetrahydro ring system has been targeted for further functionalization to enhance binding affinity to specific biological receptors.

The< strong>CAS No. 2383187-00-4 designation ensures that this compound is uniquely identified in scientific literature and databases. This standardized nomenclature is crucial for ensuring accurate communication among researchers and facilitating the retrieval of relevant data. The compound's entry in chemical databases provides access to critical information such as molecular weight, melting point, solubility parameters, and spectroscopic data.

The synthesis of< strong>Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrahydro ring necessitates careful selection of catalysts and reagents to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to complex heterocyclic compounds like this one.

In terms of biological activity,< strong(Pyrazolo[1,a]pyrazine derivatives) have shown promise in preclinical studies. For example,< strong>tetrahydro-6-methyl-pyrazolopyrazines have been investigated for their potential role in inhibiting kinases involved in cancer progression. The< strong>methyl ester group can be hydrolyzed to form a carboxylic acid moiety under physiological conditions or during metabolic processing, which may affect the compound's bioavailability and duration of action.

The< strong>cas no2383187-004 identifier is essential for regulatory submissions and patent applications. It ensures that the compound is properly documented and can be tracked throughout its lifecycle from discovery to commercialization. Regulatory agencies rely on CAS numbers to maintain accurate records of chemical substances and their associated properties.

The< strong(Pyrazolopyrazine scaffold), characterized by its fused pyrazole rings,< strong(4S)-tetrahydropyrazolopyrane ring system), offers a rich platform for structural diversification. Researchers have explored various substituents at different positions on this core structure to modulate its biological activity. The< strong(methyl ester group), located at the 3-position of the upper pyrazole ring,, is particularly important as it can be modified or removed to alter pharmacokinetic properties.

The< strong(chemical synthesis)(CAS No: 2383187-004))(molecular structure)(heterocyclic chemistry))(biological activity)(drug discovery))(synthetic pathways))(pharmacological profiles))(structural modifications))(regulatory compliance))>

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